,4,6-Trimethylstyrene can be polymerized to form various types of polymers with unique properties. These polymers find applications in different research areas:
,4,6-Trimethylstyrene can act as a crosslinker in the formation of films. It reacts with other molecules in the film to form chemical bonds, strengthening the film structure and improving its properties. This property makes it useful in research on:
2,4,6-Trimethylstyrene is an organic compound with the molecular formula C₁₁H₁₄. It is characterized by a styrene backbone with three methyl groups located at the 2, 4, and 6 positions of the aromatic ring. This compound appears as a colorless to pale yellow liquid with a sweet, floral odor. Its structure contributes to its unique physical and chemical properties, making it valuable in various industrial applications.
2,4,6-Trimethylstyrene itself does not possess a well-defined mechanism of action in biological systems. Its primary function is as a precursor molecule for the synthesis of various chemicals with specific biological activities.
Several methods exist for synthesizing 2,4,6-trimethylstyrene:
2,4,6-Trimethylstyrene has various applications across different industries:
Several compounds share structural similarities with 2,4,6-trimethylstyrene. Here are a few notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Styrene | Contains one methyl group at position 1 | Basic building block for many polymers |
3-Methylstyrene | Contains one methyl group at position 3 | Less sterically hindered than 2,4,6-trimethylstyrene |
4-Methylstyrene | Contains one methyl group at position 4 | Similar reactivity but different polymer properties |
Ethylbenzene | Ethyl group instead of methyl groups | Used primarily as a precursor for styrene production |
Uniqueness of 2,4,6-Trimethylstyrene: The presence of three methyl groups at positions 2, 4, and 6 significantly influences its reactivity and physical properties compared to simpler styrenes. This steric hindrance leads to unique polymerization behavior and enhances thermal stability in resultant polymers.
2,4,6-Trimethylstyrene is a substituted aromatic hydrocarbon classified as a vinyl-substituted trimethylbenzene derivative. Its systematic IUPAC name is 2-ethenyl-1,3,5-trimethylbenzene, reflecting the ethenyl (vinyl) group attached to the benzene ring at the 2-position, with methyl substituents at the 1, 3, and 5 positions. Common synonyms include vinylmesitylene, mesitylethylene, and 2-vinylmesitylene, derived from its structural relationship to mesitylene (1,3,5-trimethylbenzene).
Chemical Identifier | Value |
---|---|
CAS Registry Number | 769-25-5 |
Molecular Formula | C₁₁H₁₄ |
Molecular Weight | 146.23 g/mol |
PubChem CID | 13036 |
SMILES | CC1=CC(=C(C(=C1)C)C=C)C |
This compound is often stabilized with antioxidants like 4-tert-butylcatechol (TBC) to prevent polymerization during storage.
The molecule features a symmetrically substituted benzene ring with three methyl groups at the 2, 4, and 6 positions and a vinyl group at the 2-position. The vinyl substituent introduces a planar sp² hybridized carbon center, while the methyl groups occupy the remaining ortho, meta, and para positions relative to the vinyl group.
Conformational studies, such as those analyzing dipole moments and molar Kerr constants, reveal that steric interactions between the bulky methyl groups influence the preferred molecular geometry. For example, α-chloro-2,4,6-trimethylstyrene exhibits a molar Kerr constant of -1.8 × 10⁻¹², indicating a non-polar conformation dominated by steric repulsion. The vinyl group’s position minimizes steric clashes, favoring a planar arrangement of the aromatic ring.
2,4,6-Trimethylstyrene belongs to a family of trimethylbenzene derivatives and styrene analogs, each with distinct structural and reactivity profiles:
The parent trimethylbenzene derivatives include three isomers:
2,4,6-Trimethylstyrene is a vinyl-substituted variant of mesitylene, where the vinyl group replaces one hydrogen atom on the benzene ring.
Compared to unsubstituted styrene, 2,4,6-Trimethylstyrene’s methyl groups significantly alter reactivity. Anionic copolymerization studies with styrene show that para-methylstyrene is less reactive, while ortho-methylstyrene exhibits enhanced reactivity due to electronic and steric effects. The trimethyl substitution pattern in 2,4,6-Trimethylstyrene creates a sterically hindered environment, affecting both polymerization kinetics and copolymer microstructure.
The synthesis of 2,4,6-Trimethylstyrene is closely tied to the development of mesitylene, first prepared in 1837 by Robert Kane via acetone dehydration. Modern syntheses typically involve alkylation of mesitylene with ethylene under catalytic conditions (e.g., AlCl₃) or via Wittig-type reactions.
Early polymerization studies in the 1970s demonstrated that 2,4,6-Trimethylstyrene undergoes anionic polymerization to yield high-molecular-weight polymers with low polydispersity when conducted in polar solvents at low temperatures. These findings highlighted the compound’s potential in precision polymer chemistry, particularly for creating materials with tailored thermal and mechanical properties.
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